3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the bromination of a furan derivative followed by the formation of the pyrazole ring. One common method involves the reaction of 2-bromofuran with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The brominated furan ring and the pyrazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromofuran-3-yl)pyridine: This compound shares the brominated furan ring but has a pyridine core instead of a pyrazole core.
1,4-Dimethyl-1H-pyrazol-5-amine: This compound lacks the brominated furan ring but retains the pyrazole core.
Uniqueness
3-(2-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the combination of the brominated furan ring and the pyrazole core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(2-bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-7(12-13(2)9(5)11)6-3-4-14-8(6)10/h3-4H,11H2,1-2H3 |
InChI Key |
HJNWTIFONKPETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(OC=C2)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.